molecular formula C6H9ClN4O2S B15345011 (2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride CAS No. 4905-70-8

(2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride

Cat. No.: B15345011
CAS No.: 4905-70-8
M. Wt: 236.68 g/mol
InChI Key: ZRTPHNZNFSAZST-UHFFFAOYSA-N
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Description

(2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride is a compound with significant interest in the field of synthetic chemistry. It is known for its unique structure that includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound has a molecular formula of C5H7ClN4O2S and a molecular weight of 222.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride typically involves the reaction of 2,4-dioxo-1H-pyrimidine-5-carbaldehyde with thiourea in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

Chemistry

In chemistry, (2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in various industrial applications .

Mechanism of Action

The mechanism of action of (2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride apart from similar compounds is its specific structure that allows for unique interactions with enzymes and other biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

4905-70-8

Molecular Formula

C6H9ClN4O2S

Molecular Weight

236.68 g/mol

IUPAC Name

(2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride

InChI

InChI=1S/C6H8N4O2S.ClH/c7-5(8)13-2-3-1-9-6(12)10-4(3)11;/h1H,2H2,(H3,7,8)(H2,9,10,11,12);1H

InChI Key

ZRTPHNZNFSAZST-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CSC(=N)N.Cl

Origin of Product

United States

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